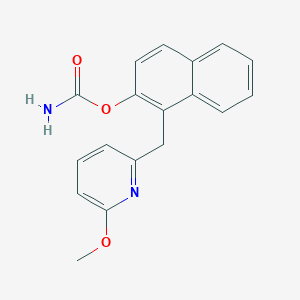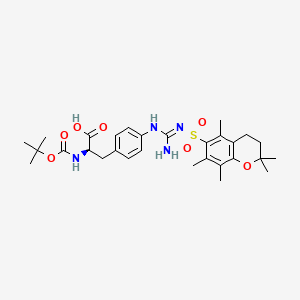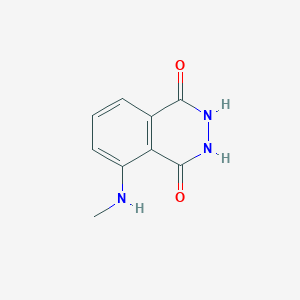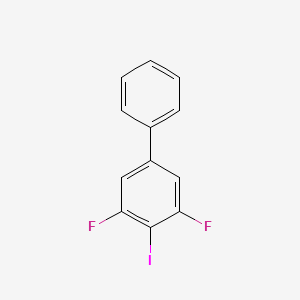
3,5-Difluoro-4-iodo-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7F2I It is a biphenyl derivative characterized by the presence of two fluorine atoms and one iodine atom on the biphenyl scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodo-1,1’-biphenyl typically involves the iodination of 3,5-difluorobiphenyl. One common method is the Sandmeyer reaction, where 3,5-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of acidic media and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-iodo-1,1’-biphenyl may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-4-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3,5-difluoro-4-azido-1,1’-biphenyl or 3,5-difluoro-4-cyano-1,1’-biphenyl can be formed.
Coupling Products: Complex biphenyl derivatives with various functional groups can be synthesized through coupling reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-iodo-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Chemical Biology: It is used in the study of molecular interactions and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-iodo-1,1’-biphenyl depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound’s fluorine atoms can influence molecular interactions and binding affinities, affecting the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluoro-4’-iodo-[1,1’-biphenyl]-4-amine
- 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine
- 4-Iodo-1,1’-biphenyl
Uniqueness
3,5-Difluoro-4-iodo-1,1’-biphenyl is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity and properties compared to other biphenyl derivatives. The presence of both electron-withdrawing fluorine atoms and the bulky iodine atom makes it a versatile intermediate in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H7F2I |
|---|---|
Molekulargewicht |
316.08 g/mol |
IUPAC-Name |
1,3-difluoro-2-iodo-5-phenylbenzene |
InChI |
InChI=1S/C12H7F2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
AHRBJMIMNTYTII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



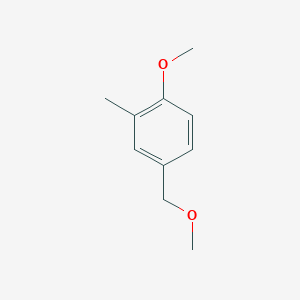
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)



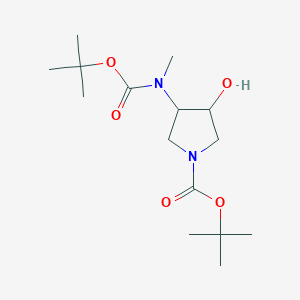
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
